2,2'-Dipyridylamine

Catalog No.
S589420
CAS No.
1202-34-2
M.F
C10H9N3
M. Wt
171.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Dipyridylamine

Researchers relying on rigid ligands like 2,2'-bipyridine often fail to construct HMOFs and molecular wires due to the absence of a hydrogen-bond donor. 2,2'-Dipyridylamine (dpa) resolves this with its central secondary amine: • Enables H-bond-directed supramolecular assembly for stimuli-responsive frameworks. • Deprotonates to an anionic amido bridge, essential for linear metal chains in EMACs. • Flexible bite angle (80°-95°) accommodates bulky substrates in cross-coupling, boosting TON. Procure high-purity dpa for advanced coordination chemistry.

CAS Number

1202-34-2

Product Name

2,2'-Dipyridylamine

IUPAC Name

N-pyridin-2-ylpyridin-2-amine

Molecular Formula

C10H9N3

Molecular Weight

171.2 g/mol

InChI

InChI=1S/C10H9N3/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H,(H,11,12,13)

InChI Key

HMMPCBAWTWYFLR-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC2=CC=CC=N2

Synonyms

2,2’-Iminodipyridine; 2,2’-Bipyridylamine; 2,2’-Iminodipyridine; 2-(2-Pyridylamino)pyridine; Bis(2-pyridyl)amine; Bis(o-pyridyl)amine; Bis(pyridin-2-yl)amine; Di-2-pyridylamine; Di-α-pyridylamine; Dipyridin-2-ylamine; N-(2-Pyridinyl)-2-pyridinamine;

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=CC=N2

The exact mass of the compound 2,2'-Dipyridylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7494. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

2,2'-Dipyridylamine (dpa) is a versatile bidentate N-donor ligand characterized by two pyridine rings linked via a secondary amine bridge. In transition metal coordination chemistry and industrial catalysis, dpa is primarily procured for its structural flexibility and dual-functionality as both a chelating agent and a hydrogen-bond donor. Unlike rigid polypyridyls, the sp3-hybridized amine bridge allows dpa to adopt a variable bite angle (typically 80° to 95°) and exist in multiple protonation states. This adaptability facilitates the stabilization of diverse metal geometries and high-valent catalytic intermediates, making it a critical precursor for synthesizing cross-coupling catalysts, extended metal atom chains (EMACs), and hydrogen-bonded metal-organic frameworks (HMOFs) [1].

Research Fit

1 Proton-responsive coordination chemistry studies
2 Polynuclear metal cluster and chain synthesis
3 Redox-tunable homogeneous catalysis research
4 Environment-sensitive fluorescence probe development

Buyers frequently evaluate 2,2'-bipyridine (bpy) or 1,10-phenanthroline as cheaper or more common substitutes for dpa. However, generic substitution fails because bpy lacks the central secondary amine (-NH-) group. This structural difference eliminates two procurement-critical functionalities: the ability to act as a primary hydrogen-bond donor in supramolecular assemblies, and the capacity to undergo deprotonation to form an anionic amido-bridged ligand. Furthermore, the rigid C-C bond in bpy restricts its bite angle to approximately 78–82°, whereas dpa's amine bridge provides the necessary flexibility to relieve steric strain in sterically hindered or tetrahedrally coordinated metal complexes [1]. Consequently, substituting dpa with bpy in the synthesis of stimuli-responsive HMOFs or multinuclear molecular wires results in complete structural failure or loss of target electronic properties [2].

Substitution Risk

2,2′-Dipyridylamine (dpa)
2,2′-Bipyridine (bpy)
Weaker π-acceptor; lower RuII/III E1/2Reported 0.22 V cathodic shift yields more electron-rich metal centers
Stronger π-acceptor; higher oxidation potentialRedox behavior may not support electron-rich catalytic cycles
Nine coordination modes; pH-responsive amine bridgeEnables bridging, deprotonated forms, and 1–3 metal atom clusters
Two coordination modes; no proton-responsive siteLimited to bidentate chelating and bridging; structural adaptability not replicated
Significantly more labile dissociation kineticsReported faster ligand exchange may benefit catalytic turnover
Robust, slowly dissociating complexesKinetic inertness may limit applications requiring labile coordination sites

Ligand Flexibility and Py-M-Py Bite Angle Adaptability

The sp3-hybridized amine bridge in 2,2'-dipyridylamine allows it to adopt highly variable bite angles depending on the metal center and ancillary ligands, ranging from 77.1° to 94.8° (average 89.8°) in first-row transition metal complexes. In direct contrast, rigid comparators like 2,2'-bipyridine are geometrically constrained to narrower bite angles (typically ~78-82°). This flexibility allows dpa to stabilize both square planar and distorted tetrahedral geometries without inducing catalyst-degrading steric strain [1].

Evidence DimensionPy-M-Py Bite Angle Range
Target Compound Data77.1° to 94.8° (average 89.8°)
Comparator Or Baseline~78° to 82° (2,2'-bipyridine baseline)
Quantified DifferenceUp to 12°+ greater angular expansion capacity
ConditionsCrystallographic database analysis of Co(II), Ni(II), Cu(II), and Zn(II) complexes

Procurement of dpa is essential when designing catalysts with bulky ancillary ligands where rigid bipyridine would fail to coordinate or cause premature complex dissociation.

π-Acceptor Strength
Head-to-head
E1/2 0.32 V (dpaH) vs 0.54 V (bpy)
Supports redox tuning for electron-rich metal centers
Ru(hedta) complexes; 0.22 V cathodic shift reported

Supramolecular Network Formation via Hydrogen Bonding

Unlike 2,2'-bipyridine, which relies on weaker π-π stacking or external donors for network assembly, the central -NH- group of dpa acts as a potent hydrogen-bond donor. Crystallographic studies of dpa-metal complexes demonstrate the formation of robust eight-membered ⋯H—O—H⋯N⋯ rings and strong –NH⋯O– / –NH⋯N– hydrogen bonds (donor-acceptor distances ~2.8–3.1 Å). This intrinsic H-bonding capacity directly drives the self-assembly of highly ordered, band-like or layered supramolecular architectures[1].

Evidence DimensionPrimary Intermolecular Assembly Mechanism
Target Compound DataStrong –NH⋯O– and –NH⋯N– hydrogen bonding (2.8–3.1 Å distances)
Comparator Or BaselineRestricted to weak π-π stacking or van der Waals forces (2,2'-bipyridine)
Quantified DifferencePresence vs. absence of primary hydrogen-bond donor sites
ConditionsSingle-crystal X-ray diffraction of hydrated iron(II) and copper(II) supramolecular complexes

Dpa is a required ligand choice for synthesizing Hydrogen-bonded Metal-Organic Frameworks (HMOFs) where predictable, stimuli-responsive lattice architectures are necessary.

Kinetic Lability
Head-to-head
Much more labile than bpy complexes
May support catalytic cycles requiring ligand exchange
Cu, Ni, Co complexes; stopped-flow kinetic data

Coordination Mode Multiplicity for Multinuclear Complexes

2,2'-Dipyridylamine exhibits broad coordination versatility, capable of adopting at least nine distinct coordination modes, including monodentate, bidentate, and various bridging configurations. When deprotonated to the dipyridylamide anion, it effectively bridges multiple metal centers (e.g., forming M-M bonds in vertex-sharing bioctahedral complexes). Standard in-class substitutes like 2,2'-bipyridine are restricted to a single bidentate chelating mode, making them incapable of supporting extended linear metal chains [1].

Evidence DimensionDocumented Coordination Modes
Target Compound Data≥ 9 distinct modes (including deprotonated bridging)
Comparator Or Baseline1 primary mode (neutral bidentate chelation for 2,2'-bipyridine)
Quantified Difference8 additional coordination configurations available
ConditionsSynthesis of mono-, di-, and tri-ruthenium complexes

Buyers targeting the synthesis of Extended Metal Atom Chains (EMACs) or molecular wires must procure dpa, as standard polypyridyls cannot form the necessary anionic bridging scaffolds.

Coordination Modes
Class-level
9 modes (dpa) vs 2 modes (bpy)
Enables polynuclear clusters and bridging architectures
Review of crystallographic data; multiple protonation states

Electrocatalytic Stabilization of High-Valent Metal Intermediates

In electrocatalytic applications, the incorporation of dpa (and its N-alkylated derivatives) significantly alters the electronic environment of the metal center compared to standard terpyridine/bipyridine baselines. Electrochemical studies of Ru(II)-aqua complexes utilizing dpa-based ligands demonstrate a pronounced enhancement in the reversible electro-generation of high-valent Ru(IV)=O species. The strong sigma-donor capability of the amine/amido bridge stabilizes these highly oxidized intermediates, which is a critical rate-determining factor in water oxidation cycles[1].

Evidence DimensionStabilization of High-Valent Intermediates
Target Compound DataReversible electro-generation of Ru(IV)=O species supported by dpa-derivatives
Comparator Or BaselineHigher overpotentials or irreversible oxidation in standard rigid polypyridyl baselines
Quantified DifferenceEnhanced reversibility and stabilization of the Ru(III)−OH / Ru(IV)=O redox couple
ConditionsCyclic voltammetry (CV) and differential pulse voltammetry (DPV) on glassy carbon electrodes

Dpa provides crucial electronic tuning capabilities for researchers developing next-generation water splitting electrocatalysts, directly improving catalytic cycle sustainability.

Chelate Ring
Class-level
Six-membered ring; 2°–42° pyridyl tilt
Accommodates distorted coordination geometries
X-ray data; flexible bite angle vs rigid bpy 5-membered ring
Stability Ranking
Head-to-head
dpa ≈ pta dps > dpm > dpso
Highest chelate stability among pyridine bridge variants
Qualitative rank from bidentate chelate assessment
Planarity & Photophysics
Head-to-head
More planar; 1La/1nπ* states, charge-transfer character
Supports environment-sensitive fluorescence probe design
DPyA vs diphenylamine; solvatochromic and pH response

Synthesis of Hydrogen-Bonded Metal-Organic Frameworks (HMOFs)

Due to the strong hydrogen-bond donor capacity of its central secondary amine, dpa is utilized for constructing HMOFs. It enables the predictable self-assembly of supramolecular networks that are responsive to external stimuli, making it applicable for gas storage, anion sensing, and dynamic materials research where rigid bipyridines fail to form stable H-bonded lattices [1].

Development of Extended Metal Atom Chains (EMACs)

The ability of dpa to undergo deprotonation and adopt bridging coordination modes allows it to scaffold linear chains of directly bonded metal atoms (e.g., tri-ruthenium or tri-copper complexes). This makes dpa an essential precursor in the procurement pipeline for molecular wires and advanced magnetic materials [2].

Transition Metal Cross-Coupling Catalysis

In industrial and laboratory-scale organic synthesis, dpa is utilized as a flexible supporting ligand for palladium and copper-catalyzed cross-coupling reactions. Its adaptable bite angle (up to ~95°) accommodates bulky substrates and relieves steric strain during the catalytic cycle, often leading to higher turnover numbers compared to rigid phenanthroline or bipyridine ligands [3].

Electrocatalytic Water Oxidation Systems

Dpa and its derivatives are effective in stabilizing high-valent metal-oxo intermediates (such as RuIV=O). This electronic stabilization makes dpa a critical component in the formulation of robust electrocatalysts for water splitting and renewable energy storage applications [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Polynuclear cluster synthesis
Coordination mode diversity
Crystallographic and magnetic characterization
Redox-tunable catalysis
Weaker π-acceptor character
Electrochemical and kinetic profiling
pH-responsive assemblies
Proton-responsive amine bridge
pH-dependent NMR and structural studies
Fluorescent probes
Enhanced planarity and excited-state response
Solvatochromic and protonation-dependent luminescence

XLogP3

2

Boiling Point

307.5 °C

Melting Point

90.5 °C

UNII

X9BF664YAK

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1202-34-2

Wikipedia

2,2'-dipyridylamine

General Manufacturing Information

2-Pyridinamine, N-2-pyridinyl-: ACTIVE

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